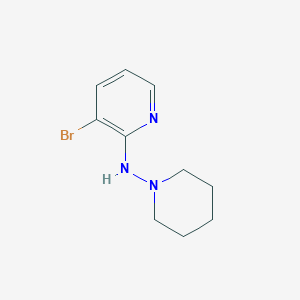

![molecular formula C12H11F2NO4 B1401930 1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1246967-17-8](/img/structure/B1401930.png)

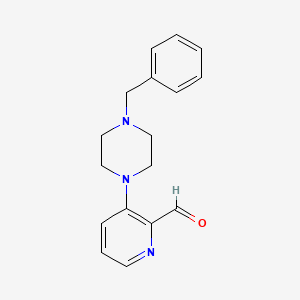

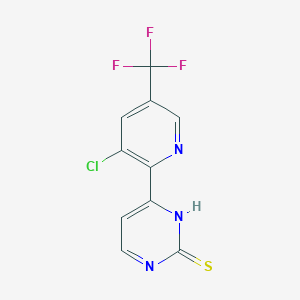

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

“1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H11F2NO4 .

Synthesis Analysis

The synthesis of difluoromethoxylated compounds has been achieved through visible light photoredox catalysis . This method has been used to incorporate difluoromethoxy groups into organic molecules, which is a highly desirable approach in medicinal chemistry and drug discovery processes .Molecular Structure Analysis

The molecular weight of “1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is 271.22 . The InChI key for this compound is FCKUTXMFTNGMNV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” include a molecular weight of 271.22 . The compound is stored at ambient temperature .Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : The compound “3-(Difluoromethoxy)phenylacetic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is typically used as a reagent in organic synthesis .

- Results : The specific outcomes depend on the particular reactions in which this compound is used .

-

Scientific Field: Biomedical Research

- Application : A compound named “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM)” has been studied for its effects on pulmonary fibrosis .

- Method of Application : In vitro cultured A549 cells were stimulated to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .

- Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

-

Scientific Field: Organic Chemistry

- Application : The compound “(3-(Difluoromethoxy)phenyl)boronic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is typically used as a reagent in organic synthesis .

- Results : The specific outcomes depend on the particular reactions in which this compound is used .

-

Scientific Field: Fluorous Chemistry

- Application : Fluorous chemistry involves the use of perfluorinated compounds or perfluorinated substituents to facilitate recovery of a catalyst or reaction product . A major application of fluorous chemistry involves the use of fluorosurfactant perfluorooctanoic acid (PFOA) to facilitate the production of Teflon .

- Method of Application : In practice, a perfluorinated alkyl group is incorporated into an otherwise conventional organic reagent as an affinity tag. These reagents can then be separated from organic solvents by extraction with fluorinated solvents such as perfluorohexane .

- Results : The technology is controversial because of the slow rates of biodegradation of such compounds .

-

Scientific Field: Organic Chemistry

- Application : The compound “(3-(Difluoromethoxy)phenyl)boronic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is typically used as a reagent in organic synthesis .

- Results : The specific outcomes depend on the particular reactions in which this compound is used .

-

Scientific Field: Organic Chemistry

- Application : The compound “3-(Difluoromethoxy)phenylacetic acid” is used in the synthesis of various organic compounds .

- Method of Application : This compound is typically used as a reagent in organic synthesis .

- Results : The specific outcomes depend on the particular reactions in which this compound is used .

Propriétés

IUPAC Name |

1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-2-8(5-9)15-6-7(11(17)18)4-10(15)16/h1-3,5,7,12H,4,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRIMCUKYOAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

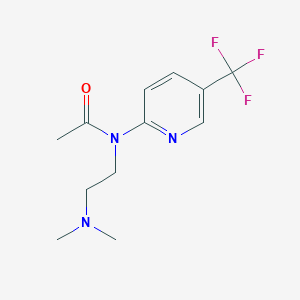

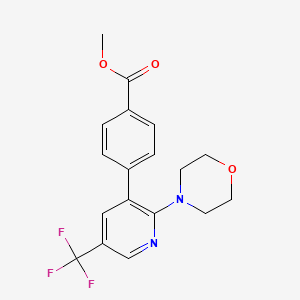

![[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401857.png)

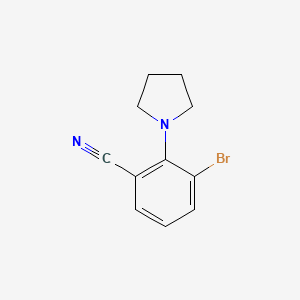

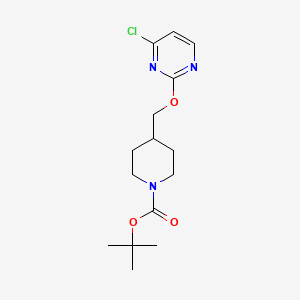

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401870.png)